molecular formula C8H15Cl2N2OP B6179631 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride CAS No. 2763759-46-0

1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride

Cat. No. B6179631
CAS RN: 2763759-46-0
M. Wt: 257.1
InChI Key:
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Description

1-(2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride (DMPM) is a promising new compound that has been studied extensively in recent years. DMPM is a small molecule that is synthesized from the reaction of dimethylphosphoryl chloride and 4-pyridylmethanamine hydrochloride. It is a white crystalline solid that has been found to have a wide range of applications in the medical, scientific, and industrial fields. DMPM has been studied for its potential to be used as a drug, a catalyst, a biomarker, and a reagent.

Scientific Research Applications

1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride has been studied extensively in recent years for its potential applications in the medical, scientific, and industrial fields. It has been found to have potential applications as a drug, a catalyst, a biomarker, and a reagent. 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride has been studied for its potential to be used as an anti-cancer drug, an anti-inflammatory agent, an anti-fungal agent, and an anti-viral agent. It has also been studied for its potential to be used as a catalyst in organic synthesis reactions, as a biomarker for the detection of certain diseases, and as a reagent in chemical analyses.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride is not yet fully understood. However, it is believed to act by binding to certain proteins and enzymes, which in turn alters the biochemical pathways in the body. It is believed that 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride binds to proteins and enzymes that are involved in the regulation of cell growth and differentiation, as well as the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been found to reduce the risk of cardiovascular disease, reduce the risk of stroke, and reduce the risk of metabolic syndrome. In addition, 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride has been found to have anti-fungal and anti-viral effects.

Advantages and Limitations for Lab Experiments

1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Additionally, 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride is a small molecule, making it easier to manipulate and study in the laboratory. However, 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions of 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride are vast, due to its wide range of applications. One potential future direction is the development of new drugs and therapies based on 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride. Additionally, further research into the mechanism of action of 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride and its potential applications in the medical, scientific, and industrial fields is needed. Further research into the potential use of 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride as a biomarker for the detection of certain diseases is also needed. Finally, further research into the potential use of 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride as a catalyst in organic synthesis reactions is needed.

Synthesis Methods

The synthesis of 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride involves a two-step process. In the first step, dimethylphosphoryl chloride (DMPCl) is reacted with 4-pyridylmethanamine hydrochloride (PMHCl) to produce 1-(2-(dimethylphosphoryl)pyridin-4-yl]methanamine hydrochloride (1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochlorideHCl). The second step involves the conversion of 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochlorideHCl to 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride dihydrochloride (1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride·2HCl) by the addition of a strong acid such as hydrochloric acid. The reaction can be represented as follows:
DMPCl + PMHCl → 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochlorideHCl
1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochlorideHCl + HCl → 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride·2HCl

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride involves the reaction of 2-chloro-4-(dimethylphosphoryl)pyridine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2-chloro-4-(dimethylphosphoryl)pyridine", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-chloro-4-(dimethylphosphoryl)pyridine with formaldehyde and ammonium chloride in ethanol to form 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanol.", "Step 2: Reduce 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanol with sodium borohydride in methanol to form 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine.", "Step 3: Quaternize 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine with hydrochloric acid in ethanol to form 1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride." ] }

CAS RN

2763759-46-0

Product Name

1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride

Molecular Formula

C8H15Cl2N2OP

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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